molecular formula C22H18N2O2S2 B2991399 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide CAS No. 896017-76-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide

Cat. No.: B2991399
CAS No.: 896017-76-8
M. Wt: 406.52
InChI Key: ZNPMYKBAQHKGBY-UHFFFAOYSA-N
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Description

The compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide features a benzothiazole core linked to a 4-hydroxyphenyl group via an acetamide bridge, with a p-tolylthio substituent at the acetamide’s α-position. This structure combines aromatic, hydrogen-bonding (hydroxyl group), and thioether functionalities, which are critical for its physicochemical and biological properties. Characterization methods include NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c1-14-6-9-16(10-7-14)27-13-21(26)23-15-8-11-19(25)17(12-15)22-24-18-4-2-3-5-20(18)28-22/h2-12,25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPMYKBAQHKGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Introduction of the p-tolylthioacetamide group: This can be done through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions may target the benzo[d]thiazole ring or other functional groups, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Materials Science: Studied for its properties as a component in organic semiconductors or other advanced materials.

    Biological Research: Used as a probe or tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The benzo[d]thiazole moiety, for example, is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide (BTHPA)
  • Key Difference : BTHPA lacks the p-tolylthio group, replacing it with a simpler acetamide chain.
  • Impact : The absence of the thioether moiety reduces steric bulk and alters electronic properties. BTHPA exhibits fluorescence via the ESIPT mechanism due to its hydroxyl group, but the p-tolylthio group in the target compound may disrupt this property by introducing steric hindrance .
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • Key Difference: This compound substitutes the p-tolylthio group with a dihydroisoquinoline moiety.
  • Impact: The dihydroisoquinoline group enhances MAO-B and BChE inhibitory activity (IC₅₀ values in low micromolar range), suggesting that the target compound’s p-tolylthio group may confer distinct selectivity or reduced potency for these enzymes .
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide
  • Key Difference : A triazole-thio group replaces the p-tolylthio substituent.
  • Impact : Heterocyclic thio groups (e.g., triazole, imidazole) enhance metabolic stability but may increase synthetic complexity compared to the straightforward p-tolylthio group .
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
  • Key Difference: A pyrimidinone-thio group and trifluoromethyl substituent are present.
  • Impact: The trifluoromethyl group increases lipophilicity and bioavailability, while the pyrimidinone-thio moiety may enhance kinase inhibition (e.g., CK1) compared to the target compound’s simpler substituents .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety
  • Hydroxyphenyl group
  • p-Tolylthioacetamide structure

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d]thiazole ring : Achieved through cyclization reactions.
  • Attachment of the hydroxyphenyl group : Involves electrophilic aromatic substitution.
  • Introduction of the p-tolylthioacetamide group : Accomplished via nucleophilic substitution or amidation reactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzo[d]thiazole have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study : A study demonstrated that compounds with benzo[d]thiazole moieties can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial and Anti-inflammatory Effects

This compound has also been evaluated for its antimicrobial and anti-inflammatory activities. The presence of the hydroxyphenyl group enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth and inflammatory responses.

Research Findings :

  • Antimicrobial Activity : In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Activity : Molecular docking studies have indicated that this compound may act as a COX-2 inhibitor, which is crucial for reducing inflammation .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Compounds with benzo[d]thiazole structures often interact with enzymes like acetylcholinesterase (AChE), which is vital in neurodegenerative diseases such as Alzheimer's .
  • Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to inflammation and cancer cell proliferation.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityNotes
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamideAnticancer, Anti-inflammatoryExhibits unique interactions due to combined functional groups
N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamideAntimicrobialLacks hydroxy group, potentially less effective against certain cancer types
N-(4-hydroxyphenyl)-2-(p-tolylthio)acetamideAnti-inflammatorySimilar anti-inflammatory effects but different mechanism

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